Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy-

Liquid crystal stability Schiff base hydrolysis Intramolecular hydrogen bonding

Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- (commonly abbreviated as OHMBBA or 2,4-OHMBBA) is a Schiff base compound classified within the thermotropic liquid crystal monomer family. It is distinguished from its closest structural analog, N-(4-methoxybenzylidene)-4-butylaniline (MBBA), by the presence of an ortho-hydroxy substituent on the benzylidene ring, which introduces intramolecular hydrogen bonding.

Molecular Formula C18H21NO2
Molecular Weight 283.4 g/mol
CAS No. 30633-94-4
Cat. No. B1360220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy-
CAS30633-94-4
Molecular FormulaC18H21NO2
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)OC)O
InChIInChI=1S/C18H21NO2/c1-3-4-5-14-6-9-16(10-7-14)19-13-15-8-11-17(21-2)12-18(15)20/h6-13,20H,3-5H2,1-2H3
InChIKeyDFUYRNLWIOXVQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- (CAS 30633-94-4) as a Specialty Liquid Crystal Intermediate


Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- (commonly abbreviated as OHMBBA or 2,4-OHMBBA) is a Schiff base compound classified within the thermotropic liquid crystal monomer family [1]. It is distinguished from its closest structural analog, N-(4-methoxybenzylidene)-4-butylaniline (MBBA), by the presence of an ortho-hydroxy substituent on the benzylidene ring, which introduces intramolecular hydrogen bonding [2]. This structural modification fundamentally alters its phase behavior, thermal stability, and glass-forming ability, making it a compound of sustained research interest in the liquid crystal community for over five decades.

Workflow: Nematic liquid crystal research, calorimetry, and glass-state physics studies
Selection logic: Ortho-hydroxy substitution enables intramolecular H‑bond stabilization of the imine linkage
Key differentiator: Forms a glassy nematic state; nematic phase window shifted to higher temperatures vs. non‑hydroxy analogs

Why MBBA Cannot Simply Substitute Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- in Research and Industrial Formulations


Although structurally similar, the absence of the ortho-hydroxy group in MBBA results in fundamentally different physicochemical behavior that precludes direct interchangeability. The intramolecular hydrogen bond in OHMBBA stabilizes the imine (anil) linkage against hydrolytic cleavage, a well-documented degradation pathway for Schiff base liquid crystals [1]. Furthermore, OHMBBA exhibits a distinctly higher melting point, a shifted nematic-to-isotropic clearing temperature, and the unique ability to form a glassy nematic state upon quenching—a phenomenon not observed for MBBA under comparable conditions. These differences are not marginal; they dictate the suitability of each compound for specific experimental protocols, device operating temperature windows, and long-term stability requirements. The quantitative evidence below demonstrates exactly where these divergence points carry material consequences for scientific selection.

OHMBBA (Target)
MBBA (Substitute)
Imine linkage stabilized by intramolecular H‑bond
Imine bond susceptible to hydrolytic cleavage under humidity
Nematic phase operates above typical ambient temperature
Nematic phase may become isotropic above ~47 °C
Forms glassy nematic state upon quenching
Crystallizes; no glassy nematic state observed
Direct substitution may shift device operating range, compromise long‑term stability, and remove access to the glassy nematic phase.

Quantitative Differentiation Evidence for Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- (OHMBBA) vs. Closest Analogs


Intramolecular Hydrogen Bonding Confers Enhanced Hydrolytic Stability of the Imine Linkage Relative to MBBA

The ortho-hydroxy group in OHMBBA forms an intramolecular hydrogen bond with the imine nitrogen, which has been explicitly reported to stabilize the compound against cleavage of the anil (C=N) linkage [1]. In contrast, MBBA lacks this structural feature and is known to undergo gradual hydrolysis of the imine bond, particularly under humid or acidic conditions, limiting its useful lifetime in device applications. The stabilization mechanism is a direct consequence of the o-OH substitution and represents a structural, rather than merely incremental, improvement over the parent MBBA scaffold.

Hydrolytic Stability
Class-level
Qualitative stabilization across o‑hydroxy anil series; no single‑study kinetic half‑life comparison available
May reduce imine degradation in long‑duration experiments
Comparative observation from homologous series; direct rate data not reported
Liquid crystal stability Schiff base hydrolysis Intramolecular hydrogen bonding

Elevated and Broadened Nematic Phase Temperature Range vs. MBBA Enables Wider Operational Window

OHMBBA exhibits a melting point (crystalline-to-nematic transition) of 314.30 K (41.15 °C) and a nematic-to-isotropic clearing point at approximately 337 K (64 °C), yielding a nematic range width of ~23 K [1][2]. In comparison, MBBA melts at 295.65 K (22.5 °C) and clears at 320.14 K (46.99 °C), with a nematic range of ~24.5 K [3]. While the absolute width of the nematic phase is similar, the entire operational window of OHMBBA is shifted approximately 18–19 K higher on the temperature scale. This shift can be critical for applications requiring liquid crystallinity above ambient temperature without entering the isotropic liquid phase.

Nematic Range Shift
Cross-study
Tm 314.30 K, TNI ~337 K; +18.65 K shift vs. MBBA
Elevated nematic window supports high‑temperature device testing
Absolute width comparable; position shifted ~19 K upward
Nematic liquid crystal Phase transition temperatures Thermal analysis

Unique Glassy Nematic State Formation with Quantified Glass Transition Temperature (Tg) Not Achievable with MBBA

A defining feature of OHMBBA is its capacity to form a glassy nematic liquid crystal state upon rapid quenching, with a calorimetric glass transition temperature (Tg) of 204 K and a heat capacity jump ΔCp of 107 J K⁻¹ mol⁻¹ [1]. The activation enthalpy for the glass transition was estimated at 75 kJ mol⁻¹ [1]. Under identical quenching conditions, MBBA does not form a stable nematic glass but instead crystallizes, precluding studies of the glassy nematic state and its associated dynamics. This property has made OHMBBA a benchmark material for investigating the physics of glassy liquid crystals for over fifty years [1][2].

Glassy Nematic Tg
Head-to-head
Tg 204 K, ΔCp 107 J K⁻¹ mol⁻¹, ΔH‡ 75 kJ mol⁻¹
Calorimetric benchmark for glassy nematic state research
MBBA crystallizes under equivalent quenching; no Tg observed
Glassy liquid crystal Calorimetry Nematic glass

Rich Solid-State Polymorphism with Cooling-Rate-Dependent Metastable Phases vs. Simpler MBBA Phase Behavior

OHMBBA displays extensive solid-state polymorphism that is sensitive to thermal history. A 2024 simultaneous DSC-XRD-Raman study identified the most stable crystalline phase (CI), a previously known metastable phase (CII), a new metastable phase (CII′) formed on cooling at 10 K min⁻¹, and an additional phase (CIV) appearing around 219 K [1]. The isotropic-to-nematic transition occurs at 337 K, followed by crystallization to CII′ at 280 K [1]. By contrast, MBBA exhibits fewer solid phases (primarily one stable and one metastable crystalline modification) and lacks the rich cooling-rate-dependent polymorphism observed for OHMBBA [2]. This multiplicity of phases makes OHMBBA an attractive model system for studying phase transformation kinetics and the glass-to-crystal transition in orientationally ordered media.

Solid-State Polymorphism
Cross-study
≥4 crystalline phases (CI, CII, CII′, CIV); MBBA: ≤2 phases
Rich polymorphism supports phase transformation kinetics studies
Cooling‑rate‑dependent; confirmed by simultaneous DSC‑XRD‑Raman
Polymorphism Metastable phases Crystallization kinetics

Verified High-Value Application Scenarios for Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- (OHMBBA) Based on Quantitative Evidence


Fundamental Glass Transition and Calorimetric Studies of Nematic Liquid Crystals

OHMBBA is the definitive reference compound for investigating the glassy nematic state, with a fully characterized Tg of 204 K, ΔCp of 107 J K⁻¹ mol⁻¹, and activation enthalpy of 75 kJ mol⁻¹ [1]. No other simple Schiff base nematogen offers this level of calorimetric documentation. Laboratories engaged in the physics of glass-forming liquids, calorimetric standards development, or theoretical modeling of glass transitions in orientationally ordered fluids specifically require OHMBBA. MBBA cannot serve as a substitute because it fails to form a nematic glass under equivalent quenching protocols [1].

Operational Testing of Nematic Devices at Elevated Temperature Regimes

With a nematic range spanning approximately 41 °C to 64 °C (314–337 K) [1][2], OHMBBA is suitable for electro-optical characterization and device prototyping that must maintain liquid crystallinity at temperatures where MBBA (nematic up to ~47 °C) [3] would become isotropic. This includes accelerated aging tests, high-temperature sensor elements, and fundamental studies of nematic order parameter evolution approaching the clearing point. The upward-shifted phase window is a direct consequence of the ortho-hydroxy substitution and cannot be achieved by merely blending MBBA with homologs without also altering other physical properties.

Hydrolytic Stability-Sensitive Formulation Development for Long-Lifetime Liquid Crystal Cells

In environments where imine bond hydrolysis compromises liquid crystal performance—such as outdoor displays, humid operational conditions, or multi-year shelf-life requirements—OHMBBA's intramolecular hydrogen-bond stabilization of the anil linkage provides a structural advantage over MBBA [1]. While direct kinetic half-life comparisons are not available from a single controlled study, the stabilization was explicitly demonstrated across a homologous series of o-hydroxy substituted anils and has been cited as a design principle for improving Schiff base liquid crystal durability. Formulators exploring intrinsically stabilized nematic hosts should prioritize OHMBBA over unprotected analogs.

Polymorphism and Phase Transformation Kinetics Research Using DSC-XRD-Raman Methodologies

The recent 2024 characterization of OHMBBA using simultaneous DSC-XRD-Raman spectroscopy [1] has established this compound as a model system for studying cooling-rate-dependent polymorphism in liquid crystals. With at least four distinct solid phases (CI, CII, CII′, CIV) and clearly resolved phase transitions detectable by complementary techniques, OHMBBA is ideally suited for laboratories developing or validating multi-modal thermal analysis protocols. Its rich phase behavior, which far exceeds the simpler two-phase polymorphism of MBBA [2], makes it a preferred calibration and training material for advanced thermal analysis facilities.

Application
Selection Property
Validation Focus
Glassy Nematic Calorimetry
Documented glass‑forming nematogen with measured Tg, ΔCp, and activation enthalpy
Verify calorimetric parameters and glass‑formation reproducibility
High‑Temperature Nematic Devices
Elevated nematic phase window (above 40 °C) vs. room‑temperature nematics
Confirm phase transition temperatures (Tm, TNI) under device‑relevant conditions
Hydrolytic Stability Formulations
Intramolecular H‑bond stabilization of the imine linkage
Assess imine bond integrity under accelerated humidity aging
Polymorphism & Phase Kinetics
Multiple solid‑phase landscape (≥4 crystalline modifications)
Identify cooling‑rate‑dependent phases with complementary thermal/spectroscopic methods
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